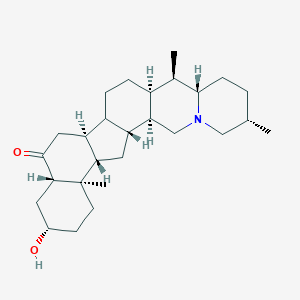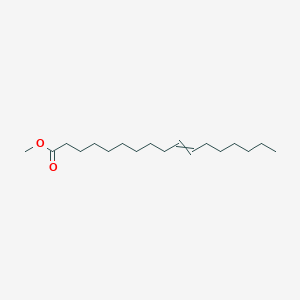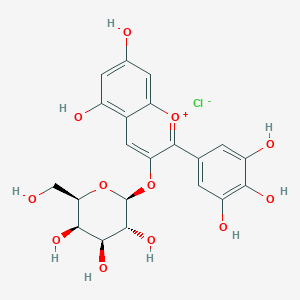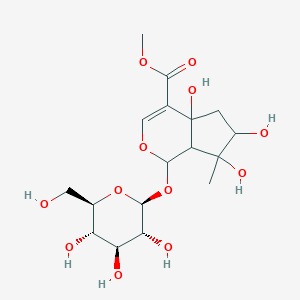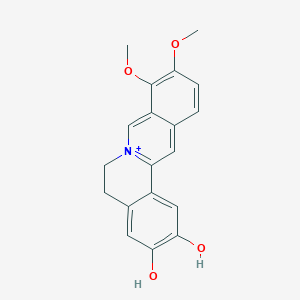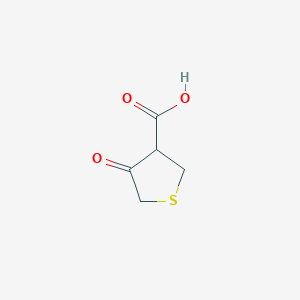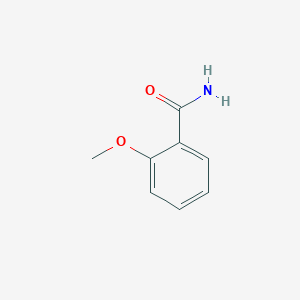![molecular formula C14H15NO4 B150134 3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione CAS No. 131588-95-9](/img/structure/B150134.png)
3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclobutenediones, such as 3-ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione, can be approached through various methods. One starting material for the synthesis of substituted cyclobutenediones is 3-ethenyl-4-methoxycyclobutene-1,2-dione, which undergoes facile 1,6-addition of nucleophiles to the alkenyl group, providing a pathway to a variety of substituted cyclobutenediones . Additionally, the synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a related compound, has been achieved through acid-catalyzed hydrolysis of [2+2]-cycloadducts, showcasing the versatility of cyclobutane precursors in synthesizing cyclobutenediones .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, have been studied using density functional methods. Theoretical calculations, including FT-IR and FT-Raman spectroscopy, have been used to analyze the vibrational spectral analysis and to simulate spectra, which show high reactivity and stability due to hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
Cyclobutenediones participate in various chemical reactions. For instance, 2-hydroxy-1-phenyl-cyclobuten-1-dione reacts with primary aromatic amines to form 3-arylamino-1-phenyl-cyclobutenediylium-2,4-diolates, demonstrating the reactivity of cyclobutenediones with amines . Moreover, the photochemical rearrangement of 2-methylcyclobutane-1,3-dione follows the expected pathway for an α, β-unsaturated cyclobutenone, leading to the formation of 3-ethoxy-2-methyl-trans-crotonic acid and its isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenediones are influenced by their molecular structure. The frontier orbital energy gap, dipole moment, polarizability, and hyperpolarizability of related compounds have been calculated, indicating the potential for high reactivity. The molecular electrostatic potential map constructed for these compounds further illustrates their stability and reactivity .
Scientific Research Applications
Biological Activities of Curcumin Derivatives
A Review on Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin : This study highlights the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, noting their increased potency in biological activity. These compounds, along with their metal complexes, demonstrate significant potential in medicinal and biological applications due to their enhanced biological properties over curcumin (Omidi & Kakanejadifard, 2020).
Enhancement of Curcumin's Biological and Pharmacological Properties
Encapsulation of Curcumin : Research focuses on nano-encapsulation techniques to enhance curcumin's biological and pharmacological properties, indicating significant improvements in therapy for melanoma, breast, lung, gastrointestinal, and genitourinary cancers. Nano-encapsulation facilitates efficient cell proliferation inhibition and exhibits bioactive properties, acting on endogenous and cholinergic antioxidant systems (Witika et al., 2021).
Application in Separation Processes
Activity Coefficients at Infinite Dilution of Organic Solvents and Water : This study reviews the use of ionic liquids in separation processes, which could be relevant for understanding the solvent properties and applications of complex organic compounds in industrial applications. The work discusses the separation abilities of various ionic liquids, potentially offering insights into the solubility and interaction of complex compounds like 3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione in different solvents (Domańska et al., 2016).
Bioactive Heterocyclic Compounds
Overview of Recent Advances in 3-Hydroxycoumarin Chemistry : This review focuses on the synthesis, reactivity, and applications in biology of 3-hydroxycoumarin, a compound that shares some structural similarities with the specified compound, particularly in terms of its bioactive potential. The synthesis routes and biological properties of hydroxycoumarins are discussed, providing a foundation for understanding the potential research applications of complex heterocyclic compounds (Yoda, 2020).
properties
IUPAC Name |
3-ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14-11(12(17)13(14)18)15-8-7-9-3-5-10(16)6-4-9/h3-6,15-16H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWJWCPYXRWFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





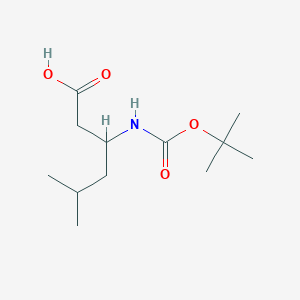
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
